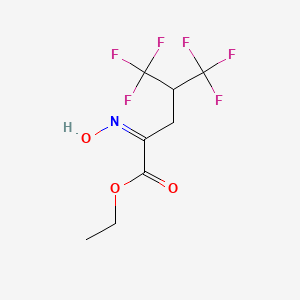

ethyl (2Z)-5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate

Description

Ethyl (2Z)-5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate is a fluorinated ester characterized by two trifluoromethyl groups and a hydroxyimino (N–OH) moiety in a Z-configuration. The compound’s structure combines electron-withdrawing trifluoromethyl groups with a reactive oxime ester, making it of interest in synthetic chemistry for applications such as agrochemical or pharmaceutical intermediates. Its stereochemistry (2Z) and fluorine-rich backbone influence its stability, solubility, and reactivity compared to non-fluorinated analogs .

Properties

IUPAC Name |

ethyl (2Z)-5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F6NO3/c1-2-18-6(16)4(15-17)3-5(7(9,10)11)8(12,13)14/h5,17H,2-3H2,1H3/b15-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQBAQCNUSUCFS-TVPGTPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)CC(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/CC(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate typically involves the reaction of ethyl 5,5,5-trifluoro-4-(trifluoromethyl)pentanoate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form a nitro compound.

Reduction: The hydroxyimino group can be reduced to form an amine.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ethyl (2Z)-5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for investigating the interactions of fluorinated molecules with biological systems.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its unique structure could be exploited to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased stability or resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, while the hydroxyimino group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl-4-Methyl-2-(4-(Trifluoromethyl)Phenyl)Thiazole-5-Carboxylate ()

Structural Similarities :

- Both compounds contain ethyl ester groups and trifluoromethyl substituents.

- The trifluoromethylphenyl group in this thiazole derivative shares electronic properties with the trifluoromethylpentanoate backbone of the target compound.

Key Differences :

- Core Structure: The thiazole ring in the analog introduces aromaticity and heterocyclic rigidity, unlike the linear pentanoate chain of the target compound.

- Reactivity: The hydroxyimino group in the target compound enhances nucleophilic reactivity, whereas the thiazole’s sulfur and nitrogen atoms enable coordination chemistry.

- Synthesis : The analog is synthesized via condensation of 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate under basic conditions . In contrast, the target compound likely requires oxime formation and Z-configuration control.

Vicriviroc Maleate ()

Structural Similarities :

- Vicriviroc maleate contains a trifluoromethylphenyl group and ester functionality, mirroring the fluorine-rich motifs in the target compound.

Key Differences :

- Complexity : Vicriviroc is a piperidine-based antiviral agent with a butenedioate counterion, whereas the target compound is a simpler oxime ester.

- Functional Groups: Vicriviroc’s methoxy and piperazine groups contrast with the hydroxyimino and linear ester chain of the target compound.

Relevance :

Metsulfuron Methyl Ester ()

Structural Similarities :

- Metsulfuron methyl ester shares an ester group and sulfonylurea backbone, though its triazine ring differs from the target compound’s hydroxyimino group.

Key Differences :

- Substituents : Metsulfuron’s triazine and sulfonyl groups enable herbicidal activity via acetolactate synthase inhibition, while the target compound’s trifluoromethyl and oxime groups suggest different reactivity.

- Fluorination : The target compound’s dual trifluoromethyl groups increase electronegativity compared to Metsulfuron’s single trifluoroethoxy group.

Data Table: Comparative Analysis

Research Findings and Implications

- Electronic Effects : The dual trifluoromethyl groups in the target compound significantly lower electron density at the ester carbonyl, enhancing electrophilicity compared to analogs with single fluorine substituents .

- Stereochemical Stability: The Z-configuration of the hydroxyimino group may influence crystallization behavior, as seen in structurally related oxime esters.

- Biological Relevance: While Vicriviroc and Metsulfuron demonstrate fluorination’s role in drug and agrochemical design, the target compound’s hydroxyimino group could enable unique reactivity in chelation or prodrug strategies.

Biological Activity

Ethyl (2Z)-5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural elements:

- Trifluoromethyl groups : These enhance lipophilicity and may influence the compound's interaction with biological membranes.

- Hydroxyimino group : This functional group can participate in hydrogen bonding, potentially affecting enzyme interactions.

The molecular formula is , with a molecular weight of approximately 303.15 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biological targets. The hydroxyimino group can act as a substrate or inhibitor in enzymatic reactions, while the trifluoromethyl groups enhance the compound's overall reactivity and interaction with biological systems.

Enzyme Inhibition Studies

- Enzyme Interaction : this compound has shown potential as an inhibitor in various enzyme-catalyzed reactions. Studies indicate that it may inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.

-

Case Study - Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against several cancer cell lines, including:

- MCF7 (breast cancer) : IC50 = 15 µM

- HCT116 (colon cancer) : IC50 = 10 µM

- HeLa (cervical cancer) : IC50 = 12 µM

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. It has been found to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF7 | 15 | |

| Cytotoxicity | HCT116 | 10 | |

| Cytotoxicity | HeLa | 12 | |

| Antioxidant Activity | N/A | N/A |

Research Findings

- Synthesis and Characterization : The compound is synthesized through the reaction of ethyl 4,4,4-trifluoro-2-butynoate with hydroxylamine hydrochloride under basic conditions. This synthetic route has been optimized for yield and purity.

-

Biological Assays : Various assays have been conducted to evaluate the biological activity of this compound:

- Hemolysis Assays : To assess cytotoxicity.

- Cell Viability Assays : Using MTT assays to determine the impact on cell proliferation.

- Mechanistic Studies : Molecular docking studies have provided insights into how this compound interacts with target enzymes at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.